tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
Description
tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a brominated propenyl side chain. The (4S) configuration and (E)-stereochemistry of the propenyl group are critical to its stereochemical identity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactive bromine substituent and chiral oxazolidine core .
Properties
IUPAC Name |
tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFEHKKEOQOPY-FGEFZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate (CAS No. 142573-55-5) is a synthetic derivative of oxazolidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Structure
The molecular formula of the compound is , and it features a tert-butyl group, a bromopropenyl moiety, and an oxazolidine ring. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.23 g/mol |
| Purity | 90% - 97% |
| Physical Form | Solid |
| Storage Temperature | Refrigeration |
Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial and antitumor properties. The biological activity of this compound may involve:
- Inhibition of Bacterial Protein Synthesis : Similar to other oxazolidines, this compound may interfere with bacterial ribosomal function.
- Antitumor Activity : Preliminary studies suggest it could induce apoptosis in cancer cells through various pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of oxazolidines possess significant activity against Gram-positive bacteria. The compound was tested against strains such as Staphylococcus aureus, showing effective inhibition at lower concentrations.
- Antitumor Studies : In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to be linked to the induction of reactive oxygen species (ROS), leading to cell death.
- Neuroprotective Effects : Research has indicated that certain oxazolidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.
| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |
|---|---|---|---|
| tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl] | Moderate | High | Potential |
| Oxazolidinone Derivative A | High | Moderate | Low |
| Oxazolidinone Derivative B | Low | High | Moderate |
Scientific Research Applications
Organic Synthesis
Tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate can serve as a valuable intermediate in organic synthesis due to its unique functional groups. Its oxazolidine structure allows it to participate in various chemical reactions such as:
- Nucleophilic substitutions
- Cycloadditions
- Rearrangements
These reactions are significant for developing new synthetic pathways for complex molecules.
Medicinal Chemistry
Compounds containing oxazolidine structures have been associated with various biological activities, including antimicrobial and anticancer properties. Although specific biological activity data for this compound is limited, its structural features suggest potential therapeutic applications. Further studies are necessary to elucidate its specific biological effects.
Interaction Studies
Understanding the reactivity and interaction of this compound with biological targets is crucial for assessing its viability as a therapeutic agent. Interaction studies could involve:
- Binding affinity assays
- In vitro biological evaluations
These studies will help identify possible mechanisms of action and therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound within its class of compounds, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | Contains a formyl group instead of bromopropenyl | Potentially different reactivity due to aldehyde functionality |
| Tert-butyl (4S)-4-(E)-3-chloroprop-1-enyl-2,2-dimethyl-oxazolidine | Chlorinated version of brominated compound | Different halogen may affect stability and reactivity |
| 2,2-Dimethyloxazolidine | Simplified structure without additional substituents | Lacks specific functional groups that confer unique properties |
This comparative analysis underscores the distinctiveness of this compound in terms of its substituents and potential applications in medicinal chemistry.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among analogs:
Key Observations :
- Substituent Diversity : The target compound’s bromopropenyl group contrasts with ethoxy-keto () and pyranylmethyl () substituents. Bromine enhances electrophilic reactivity, whereas ethoxy groups stabilize via resonance .
- Stereochemical Impact : The (4S) configuration distinguishes the target from its (4R)-enantiomer (), which may exhibit divergent biological activity or synthetic utility .
Key Observations :
Physicochemical Properties
- Reactivity : The bromine substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki, Heck), unlike the ethoxy or pyranyl groups in analogs .
- Stability : Brominated alkenes are prone to elimination under basic conditions, whereas ethoxy-keto groups () offer greater stability .
- Solubility : The tert-butyl ester enhances lipid solubility, critical for membrane permeability in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
